molecular formula C22H30N4O3S B2872240 N-cyclopentyl-4-(dimethylsulfamoyl)-N-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)benzamide CAS No. 2034478-65-2

N-cyclopentyl-4-(dimethylsulfamoyl)-N-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)benzamide

Cat. No.: B2872240
CAS No.: 2034478-65-2
M. Wt: 430.57
InChI Key: XFCVDMLLBAONKB-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-(dimethylsulfamoyl)-N-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)benzamide is a useful research compound. Its molecular formula is C22H30N4O3S and its molecular weight is 430.57. The purity is usually 95%.
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Properties

IUPAC Name

N-cyclopentyl-4-(dimethylsulfamoyl)-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O3S/c1-24(2)30(28,29)18-13-11-16(12-14-18)22(27)26(17-7-4-5-8-17)15-20-19-9-6-10-21(19)25(3)23-20/h11-14,17H,4-10,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCVDMLLBAONKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCC2)C(=N1)CN(C3CCCC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopentyl-4-(dimethylsulfamoyl)-N-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)benzamide (CAS Number: 2034478-65-2) is a novel compound with potential therapeutic applications. Its complex structure includes a cyclopentyl group and a dimethylsulfamoyl moiety, which may contribute to its biological activity. This article reviews the existing literature on the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic uses.

The molecular formula of this compound is C22H30N4O3S, with a molecular weight of 430.6 g/mol. The compound's structure is characterized by the following components:

ComponentDescription
CAS Number2034478-65-2
Molecular FormulaC22H30N4O3S
Molecular Weight430.6 g/mol

Anticancer Activity

Research indicates that benzamide derivatives can exhibit significant anticancer properties. For instance, related compounds have shown potent activity against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AAcute lymphoblastic leukemia (ALL)0.3
Compound BNeuroblastoma (NB)0.5 - 1.2

In these studies, modifications to the chemical structure significantly influenced potency and selectivity against different cancer types .

Inhibition Studies

Inhibitory studies on similar compounds have shown that modifications in the substituents can enhance or reduce biological activity:

Substituent SizeDDR2 IC50 (nmol/L)RET Inhibition (%) at 100 nmol/L
Methyl2.297.2
Ethyl4.177.1
Isopropyl5.454.5

These results suggest that structural variations can significantly impact the compound's efficacy against specific targets .

Case Studies

A recent study focusing on related pyrazole derivatives highlighted their potential in treating fibrotic diseases due to their ability to inhibit discoidin domain receptors (DDR). The study reported low toxicity and favorable pharmacokinetic properties for these compounds, suggesting a promising therapeutic profile for N-cyclopentyl derivatives .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. While specific data for this compound are lacking, similar compounds typically exhibit:

  • Good Oral Bioavailability : Many benzamide derivatives are well absorbed when administered orally.
  • Metabolic Stability : Modifications can enhance metabolic resistance to enzymatic degradation.
  • Targeted Tissue Distribution : Structural features can influence tissue accumulation and retention.

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